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Compound of Interest

Compound Name: Molybdenum diselenide

Cat. No.: B1676697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of Molybdenum Diselenide (MoSe₂) thin films using Atomic Layer Deposition (ALD).

This document is intended to guide researchers in fabricating high-quality, uniform MoSe₂ films

for a variety of applications, including electronics, optoelectronics, and catalysis.

Introduction to ALD of MoSe₂
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control

over film thickness and conformality at the atomic level. This is achieved through sequential,

self-limiting surface reactions. For 2D materials like transition metal dichalcogenides (TMDCs),

ALD is a promising method for depositing uniform and high-quality films over large areas, which

can be challenging with other techniques like chemical vapor deposition (CVD) or exfoliation.[1]

[2]

The synthesis of MoSe₂ by ALD is an emerging area of research, with significant potential for

creating next-generation electronic and optoelectronic devices.[3] The properties of MoSe₂ are

highly dependent on the number of layers, making the precise thickness control of ALD

particularly advantageous.[3]

ALD Process for MoSe₂: Precursors and Chemistry
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The ALD of MoSe₂ involves the alternating exposure of a substrate to a molybdenum precursor

and a selenium precursor. The selection of precursors is critical and influences the deposition

temperature, growth rate, and quality of the resulting film.

Common molybdenum precursors include Molybdenum pentachloride (MoCl₅) and

Molybdenum hexacarbonyl (Mo(CO)₆).[3] For the selenium source, various compounds have

been explored, including alkylsilyl selenides like bis(trimethylsilyl) selenide ((Me₃Si)₂Se) and

hydrogen sulfide (H₂S), although H₂S is more commonly reported for MoS₂ deposition.[1][4]

The general ALD cycle for MoSe₂ using MoCl₅ and (Me₃Si)₂Se can be described by the

following surface reactions:

A) MoCl₅ pulse: MoCl₅ reacts with the hydroxylated surface.

B) N₂ purge: Excess MoCl₅ and byproducts are removed.

C) (Me₃Si)₂Se pulse: (Me₃Si)₂Se reacts with the MoClₓ*-functionalized surface.

D) N₂ purge: Excess selenium precursor and byproducts are removed.

This cycle is repeated to grow the film to the desired thickness.

Experimental Protocols
This section provides a generalized protocol for the ALD of MoSe₂ thin films based on reported

literature. Specific parameters may need to be optimized for different ALD reactors and

substrates.

Substrate Preparation
Select a suitable substrate (e.g., Si/SiO₂, sapphire, glass, or titanium foil).[4][5]

Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone,

isopropanol, and deionized water).

Dry the substrate with a stream of nitrogen gas.
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(Optional) Perform a plasma treatment (e.g., O₂ plasma) to create a hydrophilic surface with

hydroxyl groups (-OH) to facilitate precursor adsorption.

ALD System Setup
Load the cleaned substrates into the ALD reactor.

Heat the precursors to the required temperatures to achieve adequate vapor pressure. For

example, MoCl₅ is a solid at room temperature and needs to be heated.

Set the reactor chamber to the desired deposition temperature.

MoSe₂ Deposition Cycle
A typical ALD cycle for MoSe₂ using MoCl₅ and (Me₃Si)₂Se is as follows:[5]

MoCl₅ Pulse: Introduce MoCl₅ vapor into the reactor for a specified time (e.g., 0.4 seconds).

Nitrogen Purge: Purge the reactor with an inert gas like nitrogen (N₂) to remove unreacted

MoCl₅ and any volatile byproducts (e.g., 5 seconds).

(Me₃Si)₂Se Pulse: Introduce the selenium precursor vapor into the reactor (e.g., 0.4

seconds).

Nitrogen Purge: Purge the reactor with N₂ to remove excess selenium precursor and

reaction byproducts (e.g., 5 seconds).

Repeat this cycle until the desired film thickness is achieved. The total number of cycles can

range from hundreds to thousands.[4][5]

Post-Deposition Annealing (Optional)
To improve the crystallinity of the as-deposited MoSe₂ films, a post-deposition annealing step

can be performed. This typically involves heating the film in an inert or a specific gas

environment (e.g., H₂S atmosphere for MoS₂) at elevated temperatures.[1]

Data Presentation: Process Parameters
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The following table summarizes typical process parameters for the ALD of MoSe₂ and related

materials, compiled from various studies.

Parameter MoCl₅ + (Me₃Si)₂Se Mo(CO)₆ + H₂S (for MoS₂)

Molybdenum Precursor MoCl₅ Mo(CO)₆

Selenium/Sulfur Precursor (Me₃Si)₂Se H₂S

Deposition Temperature 300 °C[5] 155–190 °C[2]

Reactor Pressure 2 mbar[5] Not specified

Mo Precursor Pulse Time 400 ms[5] Not specified

Se/S Precursor Pulse Time 400 ms[5] Not specified

Purge Time 5 s[5] Not specified

Substrates Used
Titanium foil, Si wafer, glass[4]

[5]
SiO₂/Si[2]

Characterization of MoSe₂ Thin Films
The quality and properties of the deposited MoSe₂ films can be assessed using a variety of

characterization techniques:
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Technique Information Obtained Typical Results

X-ray Photoelectron

Spectroscopy (XPS)

Elemental composition and

chemical states.

Confirms the presence of Mo

and Se and their binding

energies. Can reveal

stoichiometry (e.g., MoSe₁.₈).

[5]

Scanning Electron Microscopy

(SEM)

Surface morphology and

uniformity.

Reveals the film's coverage

and grain structure, which can

be flake-like.[3][4]

Transmission Electron

Microscopy (TEM)

Crystalline structure and layer

spacing.

High-resolution images can

show the layered structure of

MoSe₂ with an interlayer

spacing of approximately 0.65

nm.[4]

Raman Spectroscopy

Vibrational modes, indicating

crystallinity and number of

layers.

Characteristic peaks for MoSe₂

can be identified.

Atomic Force Microscopy

(AFM)

Surface topography and

roughness.

Provides quantitative data on

the film's surface features.

Visualizations
Experimental Workflow
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Preparation

ALD Process

Post-Processing & Characterization

Substrate Selection (e.g., Si/SiO2)

Substrate Cleaning

Optional: Plasma Treatment

Load Substrate into Reactor

Heat Precursors & Reactor

Perform ALD Cycles

Optional: Post-Annealing

Film Characterization (XPS, SEM, etc.)
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Substrate Surface with -OH groups

Pulse MoCl₅

Step A

Surface becomes MoClₓ* terminated

Purge with N₂

Step B

Pulse (Me₃Si)₂Se

Step C

MoSe₂ layer forms on surface

Purge with N₂

Step D

Repeat Cycle

Next Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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